[(2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate [(2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 104485-01-0
VCID: VC0009603
InChI: InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
SMILES: CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol

[(2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate

CAS No.: 104485-01-0

Main Products

VCID: VC0009603

Molecular Formula: C22H34N2O3

Molecular Weight: 374.5 g/mol

[(2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate - 104485-01-0

CAS No. 104485-01-0
Product Name [(2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate
Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
IUPAC Name [(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate
Standard InChI InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
Standard InChIKey HVYGHQWGUABUST-NHCUHLMSSA-N
Isomeric SMILES CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3
SMILES CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Canonical SMILES CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Synonyms 2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilic acid ester
K 1902
pentacaine
pentacaine hydrochloride
pentacaine hydrochloride, (trans)-isomer
pentacaine hydrochloride, tritium-labeled cpd
pentacaine, trans-(+,-)-isomer
trapencaine
PubChem Compound 108138
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator